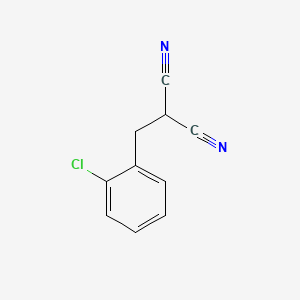
o-Chlorobenzylmalononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Chlorobenzylmalononitrile: is a chemical compound with the formula C₁₀H₅ClN₂ . . This compound is a white crystalline powder at room temperature and has a pepper-like odor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: o-Chlorobenzylmalononitrile is synthesized through a condensation reaction between o-chlorobenzaldehyde and malononitrile in the presence of a base such as diethylamine . The reaction typically proceeds as follows:
o-chlorobenzaldehyde+malononitrilediethylaminethis compound
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is scaled up to meet demand. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions: o-Chlorobenzylmalononitrile undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of mineral acids, the cyano group can be hydrolyzed to produce benzoic acid.
Oxidation: When heated to decomposition, it emits toxic fumes of nitrogen oxides and hydrogen cyanide.
Substitution: The compound can react with bases to produce hydrogen cyanide.
Common Reagents and Conditions:
Hydrolysis: Mineral acids such as hydrochloric acid.
Oxidation: High temperatures.
Substitution: Strong bases.
Major Products:
Hydrolysis: Benzoic acid.
Oxidation: Nitrogen oxides and hydrogen cyanide.
Substitution: Hydrogen cyanide.
Aplicaciones Científicas De Investigación
Chemistry: o-Chlorobenzylmalononitrile is used in research to study the properties and reactions of cyanocarbons. It is also used as a precursor in the synthesis of other chemical compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of tear gas on the human body. It helps in understanding the mechanisms of irritation and inflammation caused by tear gases .
Industry: The compound is primarily used in the production of CS gas for riot control. Its effectiveness as a lachrymatory agent makes it valuable for law enforcement and military applications .
Mecanismo De Acción
o-Chlorobenzylmalononitrile exerts its effects by irritating the mucous membranes of the eyes, nose, mouth, and respiratory tract. Upon exposure, it causes a burning sensation and tearing of the eyes, leading to temporary blindness and difficulty breathing . The compound interacts with sensory neurons, triggering pain and inflammation pathways .
Comparación Con Compuestos Similares
- 2-Chlorobenzalmalononitrile
- 2-(3-Chlorobenzylidene)malononitrile
- 5-Chloro-2-quinolinecarbonitrile
- 6-Chloro-2-quinolinecarbonitrile
- 7-Chloro-2-quinolinecarbonitrile
Uniqueness: o-Chlorobenzylmalononitrile is unique due to its high effectiveness as a lachrymatory agent. Compared to other similar compounds, it has a lower threshold for irritation, making it more potent in smaller quantities .
Propiedades
Número CAS |
40915-55-7 |
|---|---|
Fórmula molecular |
C10H7ClN2 |
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C10H7ClN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8H,5H2 |
Clave InChI |
YETVIAIVJSRDFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(C#N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


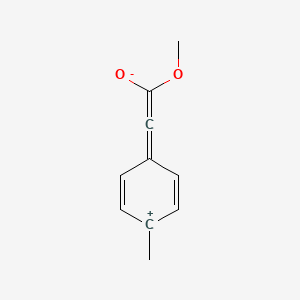
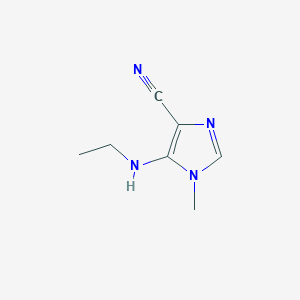
![8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
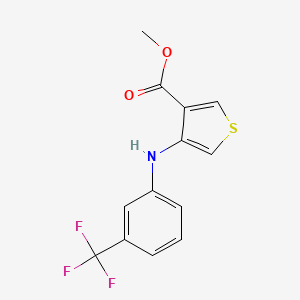
![(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B13740139.png)

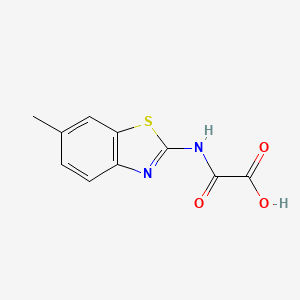
![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-](/img/structure/B13740166.png)

![N-[6-[[(7Z,11E,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13740182.png)
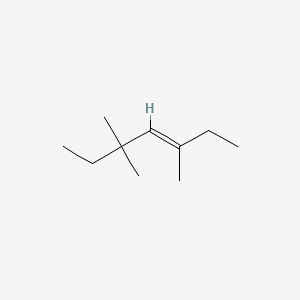

![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
